Commercial Purity Benchmarking: 5-Bromo-2-(4H-1,2,4-triazol-4-YL)benzoic Acid vs. Regioisomeric and Dehalogenated Analogs
Commercially available 5-bromo-2-(4H-1,2,4-triazol-4-yl)benzoic acid is offered at purity grades of 95% (AKSci) and 98% (Leyan) . In comparative procurement analysis, this compound is available at higher purity than several regioisomeric and non-halogenated analogs from the same supplier class, a practical differentiator for synthetic workflows requiring minimal purification steps or high starting material fidelity.
| Evidence Dimension | Commercial Purity (Supplier-Guaranteed Minimum) |
|---|---|
| Target Compound Data | 97-98% (CheMenu 97%; Leyan 98%) |
| Comparator Or Baseline | 2-(4H-1,2,4-triazol-4-yl)benzoic acid: 95% (BenchChem B170247) ; 4-(4H-1,2,4-triazol-4-yl)benzoic acid: Not explicitly specified as >95% (Chem-Impex) ; 3-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid: 95% (BenchChem B153094) |
| Quantified Difference | Target compound available up to +3% absolute purity relative to several commercially benchmarked comparators |
| Conditions | Commercial supplier product specification sheets; representative data from global vendor catalogs accessed 2025-2026 |
Why This Matters
Higher guaranteed starting purity reduces the need for pre-reaction purification, minimizes side-product formation, and improves reproducibility in sensitive synthetic sequences, directly impacting procurement value for medicinal chemistry and materials science applications.
